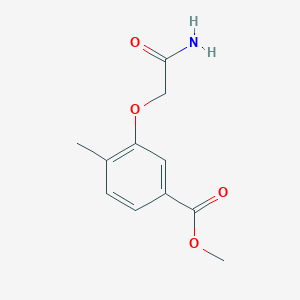![molecular formula C12H16ClN3O B2856857 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-29-5](/img/structure/B2856857.png)
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a complex organic compound, valued in various research fields for its intricate structure and potential biological activities. This compound features a quinazoline core, fused with a tetrahydro structure and modified by a pyrrolidine ring, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride often involves multi-step organic synthesis. Here is a simplified route:
Starting Material Preparation: : Synthesis begins with a precursor quinazoline derivative.
Cyclization Reaction: : The tetrahydroquinazoline core is formed via a cyclization reaction under controlled conditions, involving heat and a suitable catalyst.
Pyrrolidine Introduction: : The pyrrolidine ring is introduced via a nucleophilic substitution reaction. The 3S configuration is ensured using chiral catalysts or chiral starting materials.
Hydrochloride Formation: : Finally, the hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods
For large-scale production, the process might be optimized:
Continuous Flow Chemistry: : This modern method enhances yield and purity by running reactions in a continuous flow setup, ensuring better control over reaction parameters.
Green Chemistry Approaches: : Using eco-friendly solvents and catalysts to reduce environmental impact.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolidine ring, potentially forming N-oxide derivatives.
Reduction: : Reduction reactions might target the quinazoline core, modifying the degree of saturation.
Substitution: : Nucleophilic or electrophilic substitution can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Various halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
Oxidized derivatives (e.g., N-oxides).
Reduced derivatives (e.g., dihydroquinazolines).
Substituted quinazoline compounds with varied functional groups.
科学研究应用
In Chemistry
Catalysis: : Serving as ligands or catalysts in organic synthesis due to its complex structure and reactive sites.
In Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical studies.
In Medicine
Drug Development: : Investigated for its pharmacological activities, including potential anticancer, antibacterial, or antiviral properties.
In Industry
Material Science:
作用机制
The specific mechanism by which 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind specifically to these targets, modulating their activity. Pathways involved might include signal transduction or metabolic pathways, altering cellular responses or metabolic states.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: : e.g., gefitinib, erlotinib - known for their use in cancer treatment.
Pyrrolidine-containing Compounds: : e.g., nicotine - exhibits different biological activity due to varied core structures.
Uniqueness
Structural Combination: : The fusion of pyrrolidine and tetrahydroquinazoline in one molecule is unique, offering a distinct profile in terms of reactivity and biological activity.
Chiral Centers: : The presence of chiral centers adds to the specificity of its interactions with biological targets.
This compound’s unique structure and multifaceted applications make it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
3-[(3S)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKVTVGEZSGNJ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)
![3-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2856776.png)
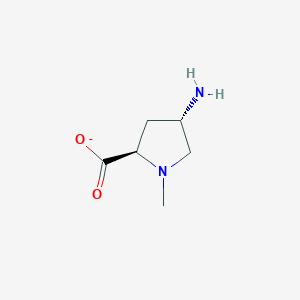
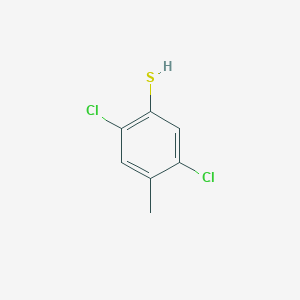
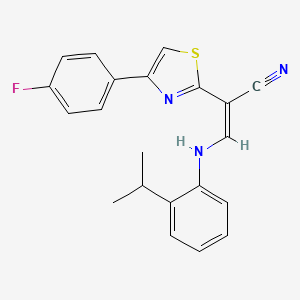
![4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole](/img/structure/B2856780.png)
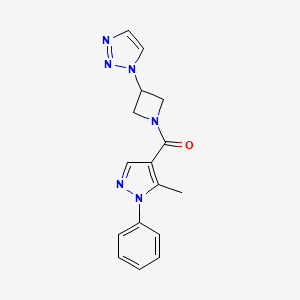
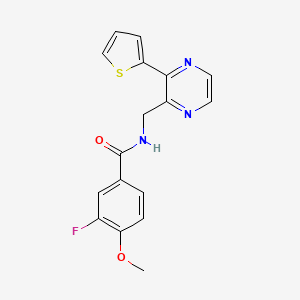
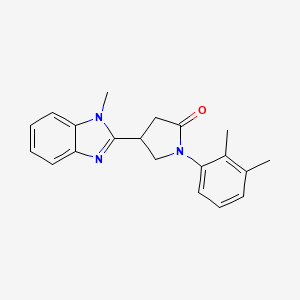
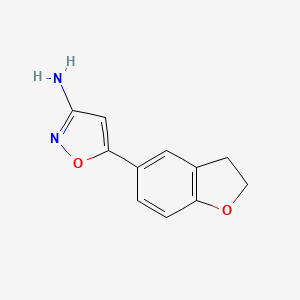
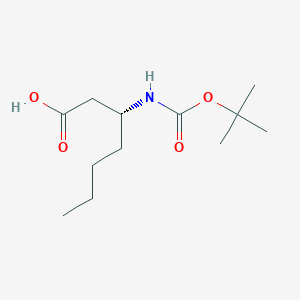
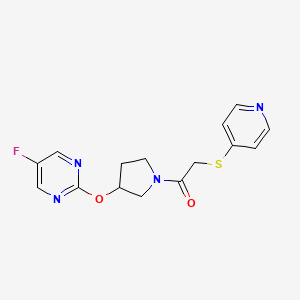
![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856794.png)
